molecular formula C26H32N4O2S B3218437 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1189940-32-6

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B3218437
CAS No.: 1189940-32-6
M. Wt: 464.6
InChI Key: PCDMASNVSIMEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of spirocyclic triazaspiro derivatives, characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • Substituents: A 4-methoxyphenyl group at position 3 and an ethyl group at position 8 on the triazaspiro ring, paired with a 4-ethylphenylacetamide moiety. The methoxy group is electron-donating, while the ethyl substituents may modulate lipophilicity .
  • Thioether linkage: The sulfur atom bridging the spiro core and acetamide group could influence redox stability and pharmacokinetic properties .

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-4-19-6-10-21(11-7-19)27-23(31)18-33-25-24(20-8-12-22(32-3)13-9-20)28-26(29-25)14-16-30(5-2)17-15-26/h6-13H,4-5,14-18H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDMASNVSIMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a spirocyclic structure with a triazaspiro ring and various functional groups. Its molecular formula is C25H30N4O3SC_{25}H_{30}N_{4}O_{3}S, and it has a molecular weight of approximately 466.6 g/mol. The structure is characterized by the following key components:

PropertyValue
Molecular Formula C25H30N4O3S
Molecular Weight 466.6 g/mol
CAS Number 1185076-20-3

Antipsychotic Properties

Research has indicated that compounds similar to this compound exhibit antipsychotic activity. For instance, studies on related triazaspiro compounds have demonstrated their effectiveness in suppressing self-stimulation behaviors in animal models, suggesting potential therapeutic applications in treating psychosis .

Antitumor Activity

The compound's structure suggests potential anticancer properties. Preliminary studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR1). This enzyme is crucial in maintaining redox balance in cancer cells and targeting it could lead to selective antitumor effects .

Case Studies

  • Antipsychotic Efficacy Study : In a behavioral pharmacological model, researchers tested related compounds for their ability to suppress high baseline medial forebrain bundle self-stimulation in rats. The results indicated that these compounds had a favorable profile with reduced neurological side effects compared to traditional antipsychotics .
  • Antitumor Activity Assessment : A series of experiments were conducted to evaluate the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated significant inhibition of cell proliferation in several types of tumors, showcasing the potential of these compounds as lead candidates for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Substituents on the 1-phenyl moietyInfluences antipsychotic efficacy
Variation in the N-3 nitrogen atomGenerally tolerated without loss of activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituents on the aromatic rings and spiro core. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 3-(4-Methoxyphenyl), 8-Ethyl, N-(4-Ethylphenyl)acetamide Not explicitly reported
2-{[3-(4-Chlorophenyl)-8-Ethyl-1,4,8-Triazaspiro[4.5]deca-1,3-Dien-2-yl]Sulfanyl}-N-(2,3-Dimethylphenyl)Acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 3-(4-Chlorophenyl), 8-Ethyl, N-(2,3-Dimethylphenyl)acetamide Not reported; structural analog
8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione (Compound 13) 1,3-Diazaspiro[4.5]decane-2,4-dione 8-Phenyl, 3-(4-Phenylpiperazinyl)propyl Pharmacological activity (unspecified)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Triazole-thioacetamide Varied R-groups on triazole and acetamide Anti-exudative activity (10 mg/kg dose)

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl group (electron-withdrawing) in its structural analog . This difference may alter binding affinity to targets like enzymes or receptors.

Core Heteroatom Variations :

  • The target’s 1,4,8-triazaspiro core differs from the 1,3-diazaspiro system in Compound 13 . The additional nitrogen in the triazaspiro system may enable stronger hydrogen bonding or metal coordination.

The spirocyclic framework in the target may confer similar or enhanced efficacy due to improved metabolic stability.

Physicochemical Properties:

  • Molecular Weight : The target compound (C₂₆H₃₁N₄O₂S) has a higher molecular weight (~487.6 g/mol) than the chlorophenyl analog (~496.4 g/mol) due to substituent differences .
  • Solubility: The methoxy and ethyl groups may reduce aqueous solubility compared to polar groups (e.g., amino or hydroxyl) in other analogs.

Q & A

Q. What are the critical steps in synthesizing this spirocyclic triazaspiro compound, and what methodological considerations ensure purity?

The synthesis involves multi-step organic reactions:

  • Spirocyclic core formation : Cyclization reactions under controlled conditions (e.g., dichloromethane solvent, palladium catalysts) to construct the 1,4,8-triazaspiro[4.5]deca-1,3-diene framework .
  • Functionalization : Sequential introduction of the 4-methoxyphenyl and 4-ethylphenyl groups via nucleophilic substitution or coupling reactions.
  • Thioacetamide linkage : Sulfur-based coupling agents (e.g., Lawesson’s reagent) facilitate the formation of the thioether bond . Key considerations : Optimize reaction temperatures (60–80°C) and use chromatography (silica gel, ethyl acetate/hexane) for purification to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

  • X-ray crystallography : Resolve absolute configuration using SHELXL (via SHELXTL suite) for high-resolution single-crystal data .
  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., spirocyclic NH at δ 8.2–8.5 ppm, methoxy groups at δ 3.7–3.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated for C₃₀H₃₅N₄O₂S: 539.24 g/mol) with <2 ppm error .

Q. How do the sulfanyl and acetamide functional groups influence reactivity in aqueous vs. nonpolar environments?

  • Sulfanyl group : Prone to oxidation (forming sulfoxides/sulfones in H₂O₂/AcOH) and nucleophilic substitution (e.g., with alkyl halides in DMF) .
  • Acetamide moiety : Hydrolyzes under acidic conditions (HCl/EtOH, reflux) to carboxylic acid derivatives; stable in nonpolar solvents like toluene .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with halogenated aryl groups?

  • Substituent effects : Electron-withdrawing groups (e.g., 4-Cl, 4-F) require milder conditions (room temperature, K₂CO₃ base) to avoid side reactions .
  • Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura couplings; Pd/C often improves yields (>75%) for bromophenyl derivatives .
  • DoE (Design of Experiments) : Use factorial designs to assess solvent (DMF vs. THF), temperature (50–100°C), and stoichiometry interactions .

Q. What computational strategies resolve contradictions in experimental vs. predicted binding affinities for biological targets?

  • Docking studies : Use AutoDock Vina with homology-modeled enzymes (e.g., CD73 or kinase targets) to prioritize high-scoring conformers .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes when NMR/ITC data conflict .
  • QSAR models : Train on spirocyclic analogs (e.g., IC₅₀ data from PubChem) to predict activity cliffs .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the 4-methoxyphenyl substituent?

  • Analog synthesis : Replace 4-methoxy with 4-NO₂, 4-OH, or 4-CF₃ groups to probe electronic effects .
  • Biological assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates; correlate with Hammett σ values .
  • Crystallographic analysis : Compare binding modes of analogs (e.g., methoxy vs. nitro) in target active sites .

Q. What methodologies confirm the compound’s stability under physiological conditions for in vivo studies?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-MS to identify degradation products (e.g., hydrolyzed acetamide) .
  • Plasma stability : Incubate with rat plasma (1–4 hrs) and quantify parent compound using LC-MS/MS .
  • Microsomal assays : Use liver microsomes (+NADPH) to assess oxidative metabolism (t½ >60 mins suggests suitability for in vivo dosing) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar triazaspiro compounds?

  • Source validation : Cross-check assay protocols (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. HeLa) .
  • Meta-analysis : Pool IC₅₀ data from ChEMBL and PubChem, applying Bayesian statistics to identify outliers .
  • Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) if fluorescence-based assays show variability .

Q. What experimental approaches reconcile conflicting crystallographic and computational predictions of spirocyclic ring puckering?

  • High-resolution XRD : Collect data at 100K to reduce thermal motion artifacts; compare with room-temperature structures .
  • Torsional scans : Perform DFT (B3LYP/6-31G*) to map energy barriers for ring conformation shifts .
  • NMR NOE : Detect through-space interactions (e.g., H8-H10) to validate predominant puckering modes in solution .

Q. How can researchers differentiate between on-target and off-target effects in phenotypic screens?

  • CRISPR knockout : Silence putative targets (e.g., CD73) in cell lines and assess rescue of compound activity .
  • Proteome profiling : Use affinity pulldowns with biotinylated probes + LC-MS/MS to identify binding partners .
  • Dose-response : Compare EC₅₀ values across phenotypic endpoints (e.g., apoptosis vs. cell cycle arrest) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.